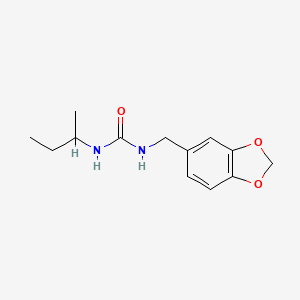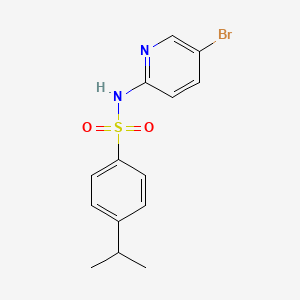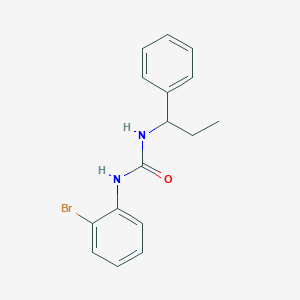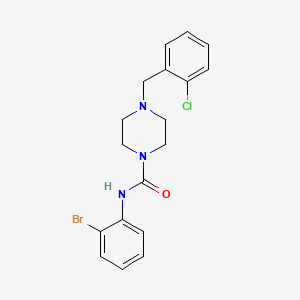
N-(2-bromophenyl)-N'-(2-phenylethyl)urea
Descripción general
Descripción
N-(2-bromophenyl)-N'-(2-phenylethyl)urea, commonly known as BPU, is an organic compound that has gained significant attention in the field of medicinal chemistry. BPU belongs to the class of urea derivatives and has been extensively studied for its potential use as an anticancer agent.
Mecanismo De Acción
The exact mechanism of action of BPU is not fully understood. However, studies have shown that BPU inhibits tubulin polymerization, which is essential for cell division. This inhibition leads to cell cycle arrest and ultimately apoptosis. BPU has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
BPU has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, BPU has also been shown to have antioxidant properties. BPU has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. BPU has also been shown to decrease the levels of reactive oxygen species, which are harmful to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPU is its high potency against cancer cells. BPU has been shown to be more potent than other commonly used anticancer agents such as cisplatin and doxorubicin. Another advantage of BPU is its low toxicity towards normal cells. However, one limitation of BPU is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BPU. One direction is to develop more efficient synthesis methods to increase the yield of BPU. Another direction is to study the pharmacokinetics and pharmacodynamics of BPU in vivo to determine its efficacy as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of BPU and to identify potential drug targets. Finally, research is needed to determine the potential use of BPU in combination with other anticancer agents to enhance its efficacy.
Conclusion:
In conclusion, BPU is a promising anticancer agent that has gained significant attention in the field of medicinal chemistry. Its potent cytotoxicity, ability to induce apoptosis, and anti-inflammatory properties make it a potential candidate for the development of new anticancer drugs. However, further research is needed to fully understand the mechanism of action of BPU and to determine its efficacy in vivo.
Aplicaciones Científicas De Investigación
BPU has been extensively studied for its potential use as an anticancer agent. Studies have shown that BPU exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BPU has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. In addition to its anticancer properties, BPU has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIQJFXVQITVGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-3-(2-phenylethyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-ethoxypropyl)urea](/img/structure/B4286144.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B4286152.png)




![N-(2-bromophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4286185.png)


![N-(2-bromophenyl)-N'-[2-(3-chlorophenyl)ethyl]urea](/img/structure/B4286224.png)


![N-(sec-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4286237.png)
![N-(2-bromophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286240.png)